molecular formula C19H24ClN5O6 B11935834 Thalidomide-NH-amido-PEG1-C2-NH2 hydrochloride

Thalidomide-NH-amido-PEG1-C2-NH2 hydrochloride

Cat. No.: B11935834
M. Wt: 453.9 g/mol
InChI Key: XWCYVGNXGSIXEB-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Thalidomide-NH-amido-PEG1-C2-NH2 hydrochloride involves the conjugation of a Thalidomide-based cereblon ligand with a linker. The process typically includes the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions

Thalidomide-NH-amido-PEG1-C2-NH2 hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include:

Scientific Research Applications

Thalidomide-NH-amido-PEG1-C2-NH2 hydrochloride has a wide range of scientific research applications, including:

    Chemistry: Used in the synthesis of PROTAC molecules for targeted protein degradation.

    Biology: Employed in studies to understand protein-protein interactions and cellular pathways.

    Medicine: Investigated for its potential therapeutic applications in diseases where targeted protein degradation is beneficial.

    Industry: Utilized in the development of new drugs and therapeutic agents

Mechanism of Action

Thalidomide-NH-amido-PEG1-C2-NH2 hydrochloride exerts its effects by binding to the cereblon protein, a component of the E3 ubiquitin ligase complex. This binding facilitates the recruitment of target proteins to the ubiquitin-proteasome system, leading to their selective degradation. The molecular targets and pathways involved include the ubiquitin-proteasome pathway and various cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

  • Thalidomide-O-amido-PEG1-C2-NH2 hydrochloride
  • Thalidomide-O-amido-PEG3-C2-NH2 TFA
  • Pomalidomide-PEG2-CO2H
  • Thalidomide-O-amido-C6-NH2 hydrochloride
  • Pomalidomide 4’-PEG2-azide .

Uniqueness

Thalidomide-NH-amido-PEG1-C2-NH2 hydrochloride is unique due to its specific linker structure and its ability to form highly selective PROTAC molecules. This specificity allows for precise targeting and degradation of proteins, making it a valuable tool in research and potential therapeutic applications .

Properties

Molecular Formula

C19H24ClN5O6

Molecular Weight

453.9 g/mol

IUPAC Name

N-[2-(2-aminoethoxy)ethyl]-2-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]acetamide;hydrochloride

InChI

InChI=1S/C19H23N5O6.ClH/c20-6-8-30-9-7-21-15(26)10-22-12-3-1-2-11-16(12)19(29)24(18(11)28)13-4-5-14(25)23-17(13)27;/h1-3,13,22H,4-10,20H2,(H,21,26)(H,23,25,27);1H

InChI Key

XWCYVGNXGSIXEB-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)NCC(=O)NCCOCCN.Cl

Origin of Product

United States

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